molecular formula C34H50N4O10S B12302722 (S,RS)-AHPC-PEG4-acid

(S,RS)-AHPC-PEG4-acid

Cat. No.: B12302722
M. Wt: 706.8 g/mol
InChI Key: WCMFOLDVYYDUGD-UHFFFAOYSA-N
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Description

    Reagents: Carboxylic acids, activating agents

    Conditions: Acidic or basic conditions, depending on the specific reaction

Industrial Production Methods

Industrial production of (S,RS)-AHPC-PEG4-acid involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve large-scale production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,RS)-AHPC-PEG4-acid typically involves multiple steps, starting with the preparation of the AHPC core structure. This is followed by the attachment of the PEG4 linker and the introduction of the acid functional group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Commonly used methods include:

  • Step 1: Synthesis of AHPC Core

      Reagents: Aryl halides, amines

      Conditions: Palladium-catalyzed coupling reactions

  • Step 2: Attachment of PEG4 Linker

      Reagents: PEG4 derivatives, coupling agents

      Conditions: Mild temperatures, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

(S,RS)-AHPC-PEG4-acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the acid functional group to other oxidized forms.

    Reduction: Reduction of the aryl halide to form different derivatives.

    Substitution: Replacement of functional groups on the AHPC core.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S,RS)-AHPC-PEG4-acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Employed in studying protein-ligand interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of (S,RS)-AHPC-PEG4-acid involves its interaction with specific molecular targets, such as receptors or enzymes. The PEG4 linker enhances its solubility and bioavailability, allowing it to effectively reach its targets. The acid functional group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-receptor complex.

Comparison with Similar Compounds

Similar Compounds

    AHPC-PEG3-acid: Similar structure but with a shorter PEG linker.

    AHPC-PEG5-acid: Similar structure but with a longer PEG linker.

    AHPC-PEG4-amine: Similar structure but with an amine functional group instead of an acid.

Uniqueness

(S,RS)-AHPC-PEG4-acid stands out due to its balanced PEG4 linker length, which provides optimal solubility and stability. The acid functional group also offers unique reactivity compared to other functional groups, making it versatile for various applications.

Properties

Molecular Formula

C34H50N4O10S

Molecular Weight

706.8 g/mol

IUPAC Name

3-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C34H50N4O10S/c1-23-30(49-22-36-23)25-7-5-24(6-8-25)20-35-32(43)27-19-26(39)21-38(27)33(44)31(34(2,3)4)37-28(40)9-11-45-13-15-47-17-18-48-16-14-46-12-10-29(41)42/h5-8,22,26-27,31,39H,9-21H2,1-4H3,(H,35,43)(H,37,40)(H,41,42)

InChI Key

WCMFOLDVYYDUGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)O)O

Origin of Product

United States

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